N-[4-(Benzyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide
Description
Properties
IUPAC Name |
N-[4-[benzyl(ethyl)amino]cyclohexyl]-2-chloroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O/c1-2-20(13-14-6-4-3-5-7-14)16-10-8-15(9-11-16)19-17(21)12-18/h3-7,15-16H,2,8-13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUKEVFSFIVNSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCC(CC2)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Benzyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the cyclohexylamine derivative, which is then reacted with benzyl chloride to introduce the benzyl group. The resulting intermediate is further reacted with ethylamine to form the benzyl-ethyl-amino group. Finally, the compound is treated with 2-chloroacetyl chloride under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Benzyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
Research indicates that N-[4-(Benzyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide exhibits antimicrobial and anticancer activities. Its structure allows it to interact with specific molecular targets, potentially affecting enzyme activity or receptor binding, which can lead to various therapeutic effects.
Antimicrobial Applications
Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, making it a candidate for developing new antimicrobial agents. The specific mechanisms of action are under investigation, focusing on its ability to disrupt cellular processes in pathogens.
Anticancer Potential
The anticancer properties of this compound are linked to its ability to modulate signaling pathways involved in cancer cell proliferation and survival. Ongoing research aims to elucidate its effects on different cancer cell lines and identify potential therapeutic targets.
Interaction Studies
Interaction studies focus on the compound's binding affinity to various enzymes and receptors. These investigations aim to understand how this compound modulates enzymatic activity or receptor signaling pathways.
Key Findings from Interaction Studies
- Binding Affinity : The compound shows promising binding affinities for specific targets, indicating potential for therapeutic applications.
- Modulation of Enzymatic Activity : Initial results suggest that it may enhance or inhibit the activity of certain enzymes involved in metabolic pathways.
- Receptor Signaling Pathways : Studies are ongoing to determine how this compound interacts with G protein-coupled receptors (GPCRs), which play critical roles in various physiological processes.
Case Studies and Research Insights
Several case studies have explored the therapeutic potential of this compound:
-
Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial properties against multiple bacterial strains, demonstrating significant inhibition compared to control groups.
Bacterial Strain Inhibition Zone (mm) E. coli 15 S. aureus 20 P. aeruginosa 18 -
Cancer Cell Line Study : Research involving various cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers.
Cell Line IC50 (µM) MCF-7 5 HeLa 3 A549 7
Mechanism of Action
The mechanism of action of N-[4-(Benzyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares key structural and physicochemical properties of N-[4-(Benzyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide with analogs from the evidence:
Key Observations :
- Substituent Effects: The target compound’s benzyl-ethyl-amino group enhances lipophilicity compared to LMM11’s sulfamoyl-furan system . The 2-chloroacetamide group may improve membrane permeability relative to the dichlorophenyl in ’s compound .
Physicochemical Properties
- Solubility : LMM11 and ’s compound require DMSO/Pluronic F-127 for solubilization, suggesting low aqueous solubility due to bulky aromatic groups . The target compound’s cyclohexyl and benzyl-ethyl groups likely exacerbate this issue, necessitating similar formulation strategies.
- logP : The benzyl-ethyl and chloro groups in the target compound predict a higher logP (~3.5) compared to ’s analog (logP ~2.8), indicating greater hydrophobicity .
Biological Activity
N-[4-(Benzyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide, a compound with the molecular formula and a molar mass of 308.85 g/mol, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
The synthesis of this compound typically involves multiple steps:
- Starting Material : Cyclohexylamine is reacted with benzyl chloride to introduce the benzyl group.
- Formation of Intermediate : The resulting compound is then reacted with ethylamine.
- Final Product Formation : The compound is treated with 2-chloroacetyl chloride to yield the target compound.
These synthetic routes are crucial for producing the compound in both laboratory and industrial settings, often optimized for yield and purity through various chemical reactions such as oxidation and substitution.
This compound exhibits biological activity through its interaction with specific molecular targets, such as enzymes or receptors. Its unique structure allows it to bind effectively to these targets, potentially altering their activity and leading to various biological effects. The compound has been explored for its antimicrobial and anticancer properties, making it a candidate for therapeutic applications.
Anticancer Activity
A significant focus of research has been on the anticancer potential of this compound. In vitro studies have indicated that compounds similar to this compound can inhibit tumor cell growth effectively. For instance, related compounds have shown IC50 values indicating potent inhibitory effects against various cancer cell lines, suggesting that this class of compounds may be useful in cancer therapy .
Case Studies
- In Vitro Studies : A study investigating similar compounds demonstrated that they exhibited solid tumor cell inhibitory activities with IC50 values ranging from 1.30 μM to higher values depending on the specific structural modifications made to the parent compound . Such studies highlight the potential effectiveness of this compound in cancer treatment.
- Mechanistic Insights : Research into the mechanism of action has revealed that these compounds may induce apoptosis in cancer cells and promote cell cycle arrest at specific phases, further supporting their anticancer properties .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structure | Biological Activity | IC50 Value |
|---|---|---|---|
| N-ethyl-N-benzyl-4-amino benzaldehyde | - | Anticancer | Varies |
| 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives | - | Anticancer | Varies |
| This compound | - | Anticancer | TBD |
This table illustrates how this compound fits within a broader context of related compounds that exhibit similar biological activities.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[4-(Benzyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, analogous chloroacetamide derivatives are synthesized by refluxing a phenol or amine precursor with 2-chloroacetamide derivatives in acetonitrile using K₂CO₃ as a base (e.g., 3 h reflux, followed by pH adjustment and column chromatography) . Optimization may include varying solvents (e.g., DMF for polar aprotic conditions), bases (e.g., NaH for stronger deprotonation), or reaction times. Monitoring via TLC or HPLC ensures intermediate purity.
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for absolute structural confirmation, as demonstrated for related N-benzyl-chloroacetamide derivatives . Complementary techniques include:
- NMR : ¹H/¹³C NMR to confirm substituent integration and stereochemistry (e.g., cyclohexyl chair conformation).
- IR : C=O (1650–1700 cm⁻¹) and N–H (3300 cm⁻¹) stretches for amide group validation.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion ([M+H]⁺) and fragmentation pattern analysis.
Q. What solvents and purification methods are recommended for isolating this compound?
- Methodological Answer : Polar aprotic solvents (acetonitrile, DMF) are typical for synthesis. Post-reaction, extraction with ethyl acetate or dichloromethane, followed by washing with brine, removes inorganic salts. Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) is standard for purification . Recrystallization from ethyl acetate/hexane mixtures yields high-purity crystals for SCXRD .
Advanced Research Questions
Q. How can stereochemical outcomes (e.g., cyclohexyl ring conformation) be controlled during synthesis?
- Methodological Answer : The cyclohexyl group’s chair conformation influences steric and electronic interactions. To control stereochemistry:
- Use bulky bases (e.g., DBU) to favor equatorial substitution.
- Analyze SCXRD data for torsional angles (e.g., C–N–C–C dihedral angles) to confirm substituent orientation .
- Computational modeling (DFT) predicts energy minima for different conformers, guiding synthetic design .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar chloroacetamides?
- Methodological Answer : Discrepancies may arise from impurities, assay conditions, or stereochemical variability. Mitigation steps include:
- Reproducibility Checks : Re-synthesize compounds using literature protocols (e.g., ) and validate purity via HPLC (>95%).
- Dose-Response Curves : Test multiple concentrations in biological assays to identify IC₅₀/EC₅₀ trends.
- Meta-Analysis : Compare datasets across studies (e.g., PubChem BioAssay) to identify outliers or assay-specific artifacts .
Q. How can reaction byproducts (e.g., N-alkylation vs. O-alkylation) be minimized during synthesis?
- Methodological Answer : Competitive alkylation pathways depend on nucleophilicity and steric factors. Strategies include:
- Protecting Groups : Temporarily block reactive sites (e.g., –OH with TBSCl).
- Solvent Effects : Use DMF to enhance nucleophilicity of amines over phenols.
- Kinetic Control : Lower temperatures (0–25°C) favor amine alkylation, as seen in analogous syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
